Diethyl allylphosphonate

Description

The exact mass of the compound Diethylallylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

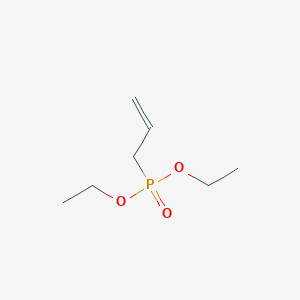

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJHXRAHMUKXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341431 | |

| Record name | Diethyl allylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-87-4 | |

| Record name | Diethyl P-2-propen-1-ylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl allylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl allylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl allylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl allylphosphonate, a versatile organophosphorus intermediate. This document details the prevalent synthetic methodologies, extensive characterization data, and detailed experimental protocols. This compound serves as a crucial building block in various fields, including agrochemical synthesis, pharmaceutical development, and polymer chemistry.[1]

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[2] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate.[2] In this specific synthesis, triethyl phosphite is reacted with an allyl halide, typically allyl bromide or allyl chloride.[3][4]

Alternative approaches include a one-flask procedure for converting allylic alcohols directly to the corresponding phosphonates using triethyl phosphite and zinc iodide, which can be a more direct route than the traditional halide-based Arbuzov reaction.[5]

Michaelis-Arbuzov Reaction

The reaction proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the allyl halide. This is followed by the dealkylation of the resulting quasi-phosphonium salt by the halide ion to yield the final phosphonate (B1237965) product.

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Experimental Protocols

Synthesis via Michaelis-Arbuzov Reaction

This protocol is adapted from established laboratory procedures for the synthesis of this compound from triethyl phosphite and allyl bromide.[3]

Materials:

-

Triethyl phosphite, freshly distilled (5.16 mL, 30 mmol)

-

Allyl bromide (5.52 mL, 33 mmol)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen gas supply

Procedure:

-

Set up a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere to ensure an inert environment.

-

Charge the flask with freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).

-

Heat the reaction mixture to 71 °C and maintain this temperature for 3 hours.

-

After the reaction is complete, increase the temperature to approximately 120 °C to distill off the excess allyl bromide. Continue this distillation for 2 hours.

-

The remaining liquid is the crude this compound. The product is obtained as a colorless oil (yields up to 98%).[3]

-

The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[3]

A similar patented method utilizes allyl chloride and a catalyst (e.g., NaI, KI, CuCl) in an organic solvent at temperatures between 130-170°C for 4-6 hours, achieving yields between 74% and 85%.[4]

Characterization of this compound

A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Physical Properties

The physical properties of this compound are key indicators of its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₁₅O₃P |

| Molecular Weight | 178.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 46 °C / 0.35 mmHg, 223 °C (atmospheric)[4] |

| Density | 1.022 g/mL, 1.035 g/cm³ at 25°C[4] |

| Refractive Index (n²⁰/D) | 1.4340 |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information and confirms the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.3 (t) | Triplet | ~7.0 | -O-CH₂-CH₃ |

| ~2.6 (dd) | Doublet of Doublets | J(H,H) ≈ 7.5, J(P,H) ≈ 22.0 | P-CH₂ -CH=CH₂ | |

| ~4.1 (dq) | Doublet of Quartets | J(H,H) ≈ 7.0, J(P,H) ≈ 7.0 | -O-CH₂ -CH₃ | |

| ~5.1 (m) | Multiplet | - | P-CH₂-CH=CH₂ (trans) | |

| ~5.3 (m) | Multiplet | - | P-CH₂-CH=CH₂ (cis) | |

| ~5.8 (m) | Multiplet | - | P-CH₂-CH =CH₂ | |

| ¹³C | 16.4 | - | J(P,C) ≈ 6.0 | -O-CH₂-CH₃ |

| 28.5 | - | J(P,C) ≈ 142.0 | P-CH₂ -CH=CH₂ | |

| 61.6 | - | J(P,C) ≈ 6.5 | -O-CH₂ -CH₃ | |

| 118.0 | - | J(P,C) ≈ 12.0 | P-CH₂-CH=CH₂ | |

| 131.0 | - | J(P,C) ≈ 10.0 | P-CH₂-CH =CH₂ | |

| ³¹P | ~26-28 | - | - | P =O |

(Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data compiled from typical phosphonate spectra and available literature[6][7]).

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3080, ~2980 | Medium | C-H stretching (alkenyl, alkyl) |

| ~1645 | Weak | C=C stretching (alkenyl) |

| ~1250 | Strong | P=O stretching (phosphoryl) |

| ~1025 | Strong | P-O-C stretching |

| ~965 | Strong | =C-H bending (out-of-plane) |

(Note: Data is characteristic for this class of compounds and sourced from spectral databases[8]).

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₁₅O₃P), the expected exact mass is 178.0759 g/mol .[6] The fragmentation pattern would show characteristic losses of ethoxy and allyl groups.

Applications

This compound is a valuable intermediate in several industrial and research applications:

-

Polymer Chemistry: It is used to create phosphonated polymers that exhibit enhanced flame retardancy and thermal stability.[1]

-

Agrochemicals: It serves as a precursor for the synthesis of certain pesticides and herbicides.[1]

-

Pharmaceutical Development: It acts as a building block for various biologically active molecules.[1]

-

Organic Synthesis: The allyl group can be further functionalized, and the phosphonate moiety can be used in reactions like the Horner-Wadsworth-Emmons condensation.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN103880880A - Preparation method for flame retardant this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

Physical and chemical properties of Diethyl allylphosphonate

An In-depth Technical Guide to Diethyl Allylphosphonate

Introduction

This compound (DEAP) is an organophosphorus compound with the chemical formula C₇H₁₅O₃P.[1] It is a colorless liquid that serves as a versatile intermediate in organic synthesis.[2] Its bifunctional nature, possessing both a reactive allyl group and a phosphonate (B1237965) moiety, makes it a valuable building block in various chemical transformations, including carbon-carbon bond formation and the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development.[4]

Chemical Identity and Structure

This compound is systematically known as 2-propenyl-phosphonic acid diethyl ester.[1] Its structure consists of an allyl group attached to a phosphonate functional group, with two ethyl ester moieties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1067-87-4 |

| Molecular Formula | C₇H₁₅O₃P |

| Molecular Weight | 178.17 g/mol [1] |

| IUPAC Name | Diethyl prop-2-en-1-ylphosphonate |

| Synonyms | 2-Propenyl-phosphonic acid diethyl ester, 3-diethoxyphosphorylprop-1-ene[1][5] |

| InChI | 1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3[3] |

| InChI Key | YPJHXRAHMUKXAE-UHFFFAOYSA-N[3] |

| SMILES String | CCOP(=O)(CC=C)OCC[3] |

| PubChem Substance ID | 24880237[1] |

| MDL Number | MFCD00015134[1] |

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless liquid[2] |

| Boiling Point | 46 °C at 0.35 mmHg[1] |

| 124-126 °C at 3 mmHg[1] | |

| 102 °C at 18 mmHg | |

| 223-224 °C (at atmospheric pressure)[6] | |

| Density | 1.022 g/mL[1] |

| 1.035 g/cm³ at 25 °C[6] | |

| Refractive Index (n20/D) | 1.4340[1] |

| Flash Point | 106 °C (222.8 °F)[7] |

| Purity | Typically ≥ 95.0% (GC) or 98%[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra require specialized software for viewing, key spectral data types available for this compound include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks for the P=O, C=C, and C-O bonds.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the hydrogen and carbon environments within the molecule.[10]

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to its suitability for carbon-carbon bond formation reactions.[3]

Horner-Wadsworth-Emmons Reaction

As a phosphonate ester, this compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming alkenes. In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an (E)-alkene as the major product.

A generalized workflow for the Horner-Wadsworth-Emmons reaction is depicted below.

Caption: Generalized pathway of the Horner-Wadsworth-Emmons reaction.

Other Applications in Synthesis

This compound is utilized in a variety of other synthetic applications:[2][11]

-

Copolymerization: It can be copolymerized with monomers like maleic anhydride.[2][11]

-

Ring-Closing Metathesis (RCM): It is used in RCM reactions to produce oxaphospholene and oxaphosphinene heterocycles.[2][11]

-

Synthesis of Natural Products: It serves as a reactant in the synthesis of complex molecules such as solamin type mono-THF acetogenins (B1209576) and spongistatin 2.[2][11]

-

Flame Retardants: This compound is also used in the preparation of flame retardants for materials like unsaturated resins and polyolefins.[6]

Role in Drug Development and Agrochemicals

In the pharmaceutical and agrochemical industries, this compound serves as a crucial building block.[4][12] It is used in the synthesis of biologically active molecules, including those with potential therapeutic applications in neurological treatments.[4][12] It also acts as a precursor for the synthesis of some pesticides and herbicides.[12]

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

A common method for synthesizing this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an allyl halide.[13]

Materials:

-

Triethyl phosphite

-

Allyl bromide

-

Round-bottomed flask

-

Reflux condenser

-

Nitrogen atmosphere setup

Procedure: [13]

-

Freshly distilled triethyl phosphite (e.g., 5.16 mL, 30 mmol) and allyl bromide (e.g., 5.52 mL, 33 mmol) are added to a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.

-

The reaction mixture is heated to approximately 71 °C for 3 hours.

-

After the reaction is complete, the excess allyl bromide is removed by distillation, which can be achieved by heating the crude mixture to about 120 °C for 2 hours.

-

The resulting product is this compound, obtained as a colorless oil. The purity can be verified using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard | Description |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation[14][15] |

| H319: Causes serious eye irritation[14][15] | |

| H335: May cause respiratory irritation[14][15] | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[15] |

| Target Organs | Respiratory system |

Personal Protective Equipment (PPE): When handling this chemical, it is recommended to use eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[1]

Storage: this compound is a combustible liquid and should be stored accordingly in a well-ventilated place.[1][7]

References

- 1. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1067-87-4 [chemicalbook.com]

- 3. This compound 98 1067-87-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. CN103880880A - Preparation method for flame retardant this compound - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound 98 1067-87-4 [sigmaaldrich.com]

Diethyl allylphosphonate CAS number and safety data sheet

CAS Number: 1067-87-4

Synonyms: 2-Propenyl-phosphonic acid diethyl ester, 3-diethoxyphosphorylprop-1-ene

This technical guide provides comprehensive safety and handling information for diethyl allylphosphonate, intended for researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅O₃P | [1] |

| Molecular Weight | 178.17 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Boiling Point | 46 °C at 0.35 mmHg102 °C at 18 mmHg | [1] |

| Density | 1.022 g/mL | [1] |

| Refractive Index (n20/D) | 1.4340 | [1] |

| Flash Point | 106 °C (222.8 °F) | [2] |

| Solubility | No data available |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and associated precautionary statements.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 |

Hazard and Precautionary Statements:

| Code | Statement |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P405 | Store locked up.[3] |

Experimental Protocols

a. Handling and Storage:

-

Handling: Use only in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[3] Wash hands thoroughly after handling.[3]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Store in a cool place, recommended below 15°C. The storage class code is 10 - Combustible liquids.

b. First-Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

c. Disposal Considerations:

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Safety Information Workflow

The following diagram illustrates the logical flow of safety information and response procedures for this compound.

Caption: Safety information workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl allylphosphonate (CAS No. 1067-87-4), a versatile organophosphorus intermediate. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables detail the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for ¹H, ¹³C, and ³¹P NMR.

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.78 | m | - | 1H, -CH=CH₂ |

| 5.23 - 5.16 | m | - | 2H, -CH=CH₂ |

| 4.14 - 4.04 | m | - | 4H, 2x -OCH₂CH₃ |

| 2.60 | ddt | J(H,P) = 21.9, J(H,H) = 7.4, J(H,H) = 1.2 | 2H, P-CH₂- |

| 1.30 | t | J(H,H) = 7.1 | 6H, 2x -OCH₂CH₃ |

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 127.56 | d, J(C,P) = 11.2 | -CH=CH₂ |

| 119.95 | d, J(C,P) = 14.4 | -CH=CH₂ |

| 61.95, 61.90 | - | 2x -OCH₂CH₃ |

| 32.25 | d, J(C,P) = 138.3 | P-CH₂- |

| 16.44, 16.40 | - | 2x -OCH₂CH₃ |

Table 3: ³¹P NMR Data for this compound [1]

| Chemical Shift (δ) ppm |

| 27.08 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 4.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~1645 | C=C stretch (alkenyl) |

| ~1250 | P=O stretch |

| ~1025 | P-O-C stretch |

| ~970, ~915 | =C-H bend (alkenyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) and their relative intensities for this compound are listed in Table 5.

Table 5: Mass Spectrometry (MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 178.8 | 89.9 | [M]⁺ (Molecular Ion) |

| 151.1 | 31.7 | [M - C₂H₃]⁺ |

| 134.0 | 38.5 | [M - C₂H₅O]⁺ |

| 123.2 | 27.4 | [M - C₃H₅O]⁺ |

| 109.1 | 99.9 | [M - C₄H₇O]⁺ (Base Peak) |

| 97.1 | 31.2 | [P(O)(OH)₂]⁺ |

| 91.2 | 22.1 | [C₇H₇]⁺ |

| 81.2 | 33.7 | [P(O)(OH)]⁺ |

| 65.2 | 17.5 | [P(OH)₂]⁺ |

| 41.2 | 17.5 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1][2]

Procedure: [1]

-

Freshly distilled triethyl phosphite (B83602) (30 mmol) and allyl bromide (33 mmol) are added to a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.

-

The reaction mixture is heated to 71 °C for 3 hours.

-

After the reaction is complete, the excess allyl bromide is removed by distillation by heating the crude mixture to approximately 120 °C for 2 hours.

-

The resulting product, this compound, is obtained as a colorless oil. The purity of the product can be verified by thin-layer chromatography (TLC) and gas chromatography (GC).

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ³¹P NMR spectra were recorded on a 600 MHz spectrometer.[1]

-

The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).[1]

-

Chemical shifts for ¹H and ¹³C NMR were referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

The ³¹P NMR spectrum was referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EIMS) was performed to obtain the fragmentation pattern.[1]

-

The data provided was obtained via gas chromatography-mass spectrometry (GC-MS).

References

An In-depth Technical Guide to Diethyl Allylphosphonate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl allylphosphonate, a versatile organophosphorus compound with significant applications in various scientific and industrial fields. The document details its discovery, rooted in the development of the Michaelis-Arbuzov reaction, and traces its historical significance. A thorough examination of its physicochemical and spectroscopic properties is presented, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its applications, with a particular focus on its role as a flame retardant and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information and practical methodologies.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This reaction, which forms a carbon-phosphorus bond, was first reported by German chemist August Michaelis in 1898 and later extensively explored by Russian chemist Aleksandr Arbuzov.[1][2][3] While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its preparation became feasible and was likely achieved in the early 20th century following the elucidation of the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, triethyl phosphite is reacted with an allyl halide (e.g., allyl bromide or allyl chloride).[4][5]

The broader context of its discovery lies in the burgeoning field of organophosphorus chemistry in the late 19th and early 20th centuries. This era saw the synthesis of numerous organophosphorus compounds, initially for academic interest, and later for a wide range of industrial applications, including insecticides, chemical warfare agents, and, eventually, pharmaceuticals and flame retardants.[4] The development of reactive organophosphorus compounds like this compound gained momentum in the mid-20th century with the expansion of the polymer industry and the increasing need for effective flame retardants.[6] Its utility as a synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules, has been recognized and exploited over the subsequent decades.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with properties that make it a useful reagent and building block in organic synthesis. A summary of its key quantitative data is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅O₃P | [7] |

| Molecular Weight | 178.17 g/mol | [7] |

| Boiling Point | 46 °C at 0.35 mmHg | [7] |

| 223-224 °C at 760 mmHg | [8] | |

| Density | 1.022 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.4340 | [7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) are observed for the ethyl and allyl groups. |

| ¹³C NMR | Resonances corresponding to the seven carbon atoms are present. |

| ³¹P NMR | A characteristic chemical shift confirms the presence of the phosphonate (B1237965) group. |

| IR Spectroscopy | Characteristic absorption bands for P=O, C=C, and C-O bonds are observed. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns are detected. |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. Below are detailed protocols for its laboratory-scale preparation.

Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Allyl bromide

-

Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Charge the flask with triethyl phosphite.

-

Under a nitrogen atmosphere, heat the triethyl phosphite to a temperature of 130-150 °C.

-

Slowly add allyl bromide from the dropping funnel to the heated triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, continue heating the reaction mixture for an additional 2-4 hours to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Yield:

-

Typical yields for this reaction are in the range of 80-95%.[8]

Applications

This compound is a versatile molecule with a range of applications stemming from its reactive allyl group and the inherent properties of the phosphonate moiety.

Flame Retardant

One of the primary industrial applications of this compound is as a reactive flame retardant.[8] Organophosphorus compounds, in general, are effective flame retardants for a variety of polymers.[9][10][11] They can act in both the gas phase and the condensed phase to inhibit the combustion process.

-

Gas Phase Inhibition: Upon heating, organophosphorus compounds can decompose to release phosphorus-containing radicals (e.g., PO•). These radicals can interfere with the high-energy H• and OH• radicals in the flame, which are responsible for propagating the combustion chain reaction.[12]

-

Condensed Phase Charring: In the solid phase, the phosphorus-containing species can promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.[9][12]

As a reactive flame retardant, the allyl group of this compound allows it to be copolymerized into the polymer backbone, for example, in unsaturated polyesters. This covalent bonding prevents the flame retardant from leaching out over time, providing long-lasting fire protection.[8]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique combination of a reactive double bond and a phosphonate group makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with biological activity.[4][13]

-

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds. The phosphonate group can act as a stable phosphate (B84403) mimic, which is a common motif in biologically active molecules. While specific drug examples are not always publicly disclosed in detail, its utility in creating compounds targeting neurological disorders has been noted.[13] It is also a reactant for the synthesis of complex natural products and their analogs with potential therapeutic applications, such as in the preparation of constituents of microsclerodermins and spongistatin 2.[7]

-

Agrochemicals: In the agrochemical industry, this compound is used as a precursor for the synthesis of certain pesticides and herbicides.[4] The phosphonate functionality is a key feature in several classes of active agrochemical ingredients.

Signaling Pathways and Experimental Workflows

To visually represent the core chemical transformation and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Michaelis-Arbuzov Reaction for this compound Synthesis

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The Developing History of Flame Retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]

- 7. 烯丙基磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103880880A - Preparation method for flame retardant this compound - Google Patents [patents.google.com]

- 9. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aaqr.org [aaqr.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Diethyl allylphosphonate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEAP) is a versatile organophosphorus compound utilized as a key intermediate in the synthesis of a wide range of molecules, including agrochemicals and pharmaceuticals.[1][2] Its reactivity, centered around the allyl group and the phosphonate (B1237965) ester, makes it a valuable building block. However, the successful application and handling of DEAP in research and development settings are contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage conditions to prevent degradation.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to common degradation pathways such as hydrolysis and thermal decomposition. It outlines recommended storage conditions to ensure its integrity and provides generalized experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

This compound is a colorless liquid that is stable under recommended storage conditions.[3] However, like other organophosphate esters, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways of concern are hydrolysis and thermal decomposition. The molecule's stability is also compromised by contact with strong acids, bases, and oxidizing agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1067-87-4 | [4][5] |

| Molecular Formula | C₇H₁₅O₃P | [4] |

| Molecular Weight | 178.17 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 46 °C at 0.35 mmHg | [4][5] |

| Density | 1.022 g/mL | [4] |

| Refractive Index | n20/D 1.4340 (lit.) | [4][5] |

General Stability

Under normal conditions, this compound is considered a stable compound.[3] Hazardous polymerization is not expected to occur. However, its stability is influenced by pH, temperature, and the presence of incompatible materials.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are designed to minimize degradation from hydrolysis, oxidation, and thermal stress.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal decomposition and slow down potential hydrolytic reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation of the allyl group or other sensitive parts of the molecule. |

| Container | Tightly closed, suitable container | To prevent moisture ingress which can lead to hydrolysis, and to avoid contamination. Containers should be carefully resealed after opening.[3] |

| Location | Cool, dry, and well-ventilated place | To ensure a stable storage environment away from heat sources and moisture.[3] |

| Incompatibilities | Store away from strong acids, bases, and oxidizing agents | To prevent catalyzed hydrolysis and oxidation. |

Potential Degradation Pathways

The primary chemical degradation pathways for this compound are hydrolysis and thermal decomposition. Understanding these pathways is essential for predicting its stability under various conditions and for identifying potential degradation products.

Hydrolysis

Organophosphate esters like this compound are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3][6] The rate of hydrolysis is highly dependent on the pH of the solution.[7]

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the phosphonate ester undergoes nucleophilic attack by hydroxide (B78521) ions, leading to the cleavage of the P-O-C bond to form diethyl phosphonate and allyl alcohol. The rate of base-catalyzed hydrolysis generally increases with increasing pH.[7] Studies on other alkyl-substituted organophosphate triesters have shown that they are more stable to base-catalyzed hydrolysis than their aryl-substituted counterparts.[7]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester oxygen can be protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. This also results in the cleavage of the P-O-C bond.

-

Neutral Hydrolysis: While slower than acid or base-catalyzed hydrolysis, neutral hydrolysis can also occur through the nucleophilic attack of water on the phosphorus center.

The general scheme for the hydrolysis of this compound is depicted in the diagram below.

Caption: Potential degradation pathways for this compound.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. Studies on analogous diethyl phosphate (B84403) esters suggest that a likely degradation pathway is the elimination of a phosphorus acid to generate an alkene.[8] For this compound, this could involve a rearrangement to form propadiene and diethyl phosphite. The onset temperature for the thermal degradation of a similar diethyl phosphate ester was observed to be around 156°C.[8] Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus can be formed.

Experimental Protocols for Stability Assessment

To fully characterize the stability of this compound and to identify potential degradants, a forced degradation study is recommended. Such studies are essential for developing stability-indicating analytical methods.[9]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to generate degradation products and identify potential degradation pathways.[9]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress, and to develop a stability-indicating analytical method.

General Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

Hydrolytic Degradation:

-

Acidic: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period.

-

Neutral: Reflux the stock solution in water at a controlled temperature.

-

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 100-200°C) for a specified duration. Also, heat the stock solution at a controlled temperature.

-

Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC-MS). ³¹P NMR spectroscopy can also be a powerful tool for monitoring the degradation of organophosphorus compounds.

-

Peak Purity and Mass Balance: For the developed chromatographic method, assess the peak purity of the parent compound in the stressed samples to ensure that no co-eluting degradants are present. Calculate the mass balance to account for all the material after degradation.

Caption: A general experimental workflow for conducting a forced degradation study.

Conclusion

This compound is a stable chemical when stored under the recommended conditions of refrigeration (2-8°C) under an inert atmosphere and protected from moisture and incompatible substances. The primary degradation pathways are hydrolysis, which is significant under strongly acidic or basic conditions, and thermal decomposition at elevated temperatures. For researchers and drug development professionals, a thorough understanding of these stability characteristics is paramount for ensuring the integrity of the compound throughout its lifecycle, from storage and handling to its application in complex synthetic procedures. The implementation of forced degradation studies is a critical step in developing robust, stability-indicating analytical methods that can ensure the quality and purity of this compound and the materials derived from it.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98 1067-87-4 [sigmaaldrich.com]

- 5. This compound | 1067-87-4 [chemicalbook.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Applications of Diethyl Allylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylphosphonate (DEAP), with CAS number 1067-87-4, is a versatile organophosphorus compound that serves as a crucial building block in various chemical syntheses. Its unique structure, featuring both a reactive allyl group and a phosphonate (B1237965) moiety, makes it a valuable reagent in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C7H15O3P and a molecular weight of 178.17 g/mol .[1][2] Key physical and chemical properties are summarized in the table below, compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1067-87-4 | [1][2] |

| Molecular Formula | C7H15O3P | [1][2] |

| Molecular Weight | 178.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 46 °C at 0.35 mmHg | |

| Density | 1.022 g/mL | |

| Refractive Index (n20/D) | 1.4325 to 1.4345 | [1] |

| Purity (by GC) | ≥90%, ≥96%, ≥97%, ≥98% | [1][2][3] |

| SMILES | CCOP(=O)(CC=C)OCC | [1] |

| InChI Key | YPJHXRAHMUKXAE-UHFFFAOYSA-N | [1] |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized chemical providers. The compound is typically offered in research quantities (e.g., 5g, 25g, 100g) as well as in bulk for larger-scale applications.[1][2][4] The following tables provide a non-exhaustive list of suppliers in different geographical regions.

Major Global Suppliers

| Supplier | Purity Offered | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 98% | 5g, 25g | Global distributor for research chemicals. |

| Thermo Fisher Scientific | 97% | 5g, 25g | Also available under the Acros Organics brand.[1][5] |

| Chem-Impex International | ≥98% (GC) | 5g, Bulk request | Specializes in fine chemicals.[3] |

| CP Lab Safety | min 90% (GC) | 100g | Supplier of laboratory chemicals.[2] |

Suppliers in North America

| Supplier | Location | Purity | Notes |

| Alkali Scientific | USA | - | Distributor for MilliporeSigma (Sigma-Aldrich).[4] |

| Filo Chemical | USA | Various | Distributor of phosphorus-based chemicals.[6] |

Suppliers in Europe

| Supplier | Location | Purity | Notes |

| Manchester Organics | United Kingdom | 97% | Specializes in organic synthesis building blocks. |

| Alterkem | France | Various | Distributor of specialty chemicals.[7] |

| Fine Organics | Europe-wide | Various | Network of distributors across Europe.[8] |

Suppliers in Asia

| Supplier | Location | Purity | Notes |

| GIHI CHEMICALS CO.,LIMITED | China | - | Manufacturer and supplier of chemicals.[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical transformations relevant to drug development.

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[10] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Materials:

-

Triethyl phosphite

-

Allyl bromide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen atmosphere setup

-

Distillation apparatus

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol).[10]

-

Add allyl bromide (5.52 mL, 33 mmol) to the flask.[10]

-

Heat the reaction mixture to 71 °C for 3 hours.[10]

-

After the reaction is complete, increase the temperature to approximately 120 °C for 2 hours to distill off the excess allyl bromide.[10]

-

The resulting product is this compound as a colorless oil (expected yield: ~98%).[10]

-

The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[10]

Application in the Horner-Wadsworth-Emmons (HWE) Reaction for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, which are common structural motifs in many biologically active molecules. This compound can be utilized in a modified HWE reaction to introduce a vinylphosphonate (B8674324) moiety, a key component in some antiviral and anticancer agents.

General Protocol for HWE Reaction:

-

Deprotonation of the Phosphonate: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate reagent in a dry aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether). Cool the solution to a low temperature (typically -78 °C or 0 °C). Add a strong base (e.g., n-butyllithium, sodium hydride, or lithium diisopropylamide (LDA)) dropwise to generate the phosphonate carbanion.

-

Reaction with Carbonyl Compound: To the solution of the phosphonate carbanion, add a solution of the aldehyde or ketone in the same dry solvent dropwise at the same low temperature.

-

Reaction Progression and Work-up: Allow the reaction to stir at the low temperature for a specified time, then gradually warm to room temperature. The reaction progress can be monitored by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Example Application: Synthesis of a Vinylphosphonate Analogue

While a specific protocol for the direct HWE reaction of the allyl carbanion of this compound is less common due to potential side reactions, the phosphonate moiety itself is often incorporated into molecules that then undergo HWE reactions. For instance, this compound can be a precursor to more complex phosphonates used in the synthesis of analogues of bioactive compounds like FTY720, a sphingosine-1-phosphate receptor modulator.[11] A general representation of a subsequent HWE reaction is provided in the diagram below.

Application in Flame Retardant Materials

This compound can be copolymerized with other monomers to produce polymers with enhanced flame-retardant properties.[12] The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier.

Protocol for Copolymerization (General):

-

In a reaction vessel, combine this compound with a comonomer (e.g., an unsaturated polyester (B1180765) resin).

-

Add a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture under an inert atmosphere to initiate polymerization. The specific temperature and reaction time will depend on the comonomer and initiator used.

-

The resulting polymer will have the phosphonate moiety incorporated into its structure, imparting flame retardancy.

Visualizations

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for a research or drug development professional to procure this compound.

Caption: A typical procurement workflow for this compound.

Classification of this compound Suppliers

This diagram provides a logical classification of the types of suppliers for this compound.

Caption: Classification of this compound suppliers.

Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction, a key application for phosphonates in organic synthesis.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Filo Chemical [filochemical.eu]

- 7. Alterkem: Specialized Chemical Products Distributor in Europe [alterkem.com]

- 8. Distributors - fine.eu [fine.eu]

- 9. echemi.com [echemi.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of diethyl allylphosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document details the compound's structural characteristics, including bond lengths, bond angles, and spectroscopic signatures. Furthermore, it presents detailed experimental protocols for its synthesis and a key synthetic application, the Horner-Wadsworth-Emmons reaction. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research.

Molecular Structure and Bonding

This compound possesses a tetrahedral phosphorus center bonded to an allyl group, a phosphoryl oxygen, and two ethoxy groups. The linear formula for the molecule is CH₂=CHCH₂P(O)(OC₂H₅)₂. The presence of the allyl group and the phosphonate (B1237965) functionality imparts a unique reactivity to the molecule, making it a valuable reagent in various chemical transformations.

Molecular Geometry

| Bond | Bond Length (Å) | Angle | Angle (°) |

| P=O | 1.475 | O=P-C1 | 114.5 |

| P-C1 | 1.810 | O=P-O(ethoxy1) | 115.2 |

| P-O(ethoxy) | 1.585 (avg.) | O=P-O(ethoxy2) | 115.2 |

| C1-C2 | 1.510 | C1-P-O(ethoxy1) | 105.8 |

| C2=C3 | 1.335 | C1-P-O(ethoxy2) | 105.8 |

| C-H (allyl) | 1.090 - 1.100 | O(ethoxy1)-P-O(ethoxy2) | 100.5 |

| C-O (ethoxy) | 1.450 | P-C1-C2 | 112.0 |

| C-C (ethoxy) | 1.530 | C1-C2=C3 | 125.0 |

| C-H (ethoxy) | 1.095 (avg.) | H-C-H (allyl) | 117.0 - 119.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

The phosphorus atom exhibits a distorted tetrahedral geometry, a consequence of the different steric and electronic nature of the substituents. The P=O bond is the shortest and strongest, while the P-C bond is the longest.

Electronic Structure and Bonding

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The phosphorus-oxygen double bond (P=O) is a strong, polar covalent bond with significant π-character, arising from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen. The ethoxy groups are attached to the phosphorus atom via P-O single bonds. The allyl group is connected through a stable P-C single bond. The carbon-carbon double bond in the allyl group provides a site for various addition and modification reactions.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound. The following sections provide key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.88 - 5.72 | m | -CH=CH₂ | |

| 5.28 - 5.15 | m | -CH=CH₂ | |

| 4.15 - 4.02 | m | -O-CH₂-CH₃ | |

| 2.67 - 2.56 | m | P-CH₂-CH=CH₂ | |

| 1.31 | t | 7.1 | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 127.6 (d) | ¹J(P,C) = 11.2 | -CH=CH₂ |

| 119.9 (d) | ²J(P,C) = 14.4 | -CH=CH₂ |

| 62.0 (d) | ²J(P,C) = 6.8 | -O-CH₂-CH₃ |

| 32.3 (d) | ¹J(P,C) = 138.3 | P-CH₂-CH=CH₂ |

| 16.4 (d) | ³J(P,C) = 6.0 | -O-CH₂-CH₃ |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) ppm | Solvent |

| 27.08 | CDCl₃ |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3080 | =C-H stretch (alkene) |

| 2980, 2910 | C-H stretch (alkane) |

| 1645 | C=C stretch (alkene) |

| 1250 | P=O stretch (phosphoryl) |

| 1025, 965 | P-O-C stretch (ethoxy) |

Raman Spectroscopy

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3080 | =C-H stretch (alkene) |

| 2935, 2875 | C-H stretch (alkane) |

| 1645 | C=C stretch (alkene) |

| 1250 | P=O stretch (phosphoryl) |

| 750 | P-C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Fragment Ion |

| 178 | 90 | [M]⁺ (Molecular ion) |

| 151 | 32 | [M - C₂H₃]⁺ |

| 137 | 100 | [M - C₃H₅]⁺ |

| 109 | 99 | [M - C₃H₅ - C₂H₄]⁺ |

| 81 | 34 | [P(O)(OH)₂]⁺ |

| 65 | 18 | [P(O)(OH)]⁺ |

| 41 | 17 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from triethyl phosphite (B83602) and allyl bromide.

Materials:

-

Triethyl phosphite (freshly distilled)

-

Allyl bromide

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Nitrogen source

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol).

-

Add allyl bromide (5.52 mL, 33 mmol) to the flask.

-

Heat the reaction mixture to 71 °C for 3 hours.

-

After the reaction is complete, remove the excess allyl bromide by distillation, heating the crude mixture to approximately 120 °C for 2 hours.

-

The resulting colorless oil is this compound (yield ~98%).

-

The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Logical Workflow for Synthesis:

Horner-Wadsworth-Emmons Reaction with this compound

This protocol outlines a general procedure for the Horner-Wadsworth-Emmons reaction using this compound to synthesize an alkene from an aldehyde (e.g., benzaldehyde).

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.5 equivalents) in dry THF in a round-bottomed flask under a nitrogen atmosphere at 0 °C (ice bath), add sodium hydride (1.5 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 15 minutes to allow for the formation of the phosphonate carbanion.

-

Add the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in dry THF to the reaction mixture.

-

Continue stirring at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction:

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and spectroscopic properties of this compound. The inclusion of comprehensive experimental protocols for its synthesis and a key synthetic application aims to facilitate its use in research and development. The data and diagrams presented herein offer a foundational understanding of this important organophosphorus compound for scientists and professionals in the chemical and pharmaceutical sciences.

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2][3] This olefination method employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide.[2] A key benefit for purification is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[3] The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[2][4]

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction utilizing diethyl allylphosphonate. This specific application is highly valuable for the synthesis of terminal (E)-1,3-dienes, which are important structural motifs in numerous natural products and pharmacologically active compounds. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Key Applications in Synthesis

The HWE reaction with this compound provides an efficient and stereoselective route to conjugated dienes. These structures are versatile intermediates in a variety of subsequent transformations, including:

-

Diels-Alder Reactions: The resulting 1,3-dienes are excellent substrates for [4+2] cycloaddition reactions to construct complex cyclic systems.[5]

-

Cross-Coupling Reactions: The diene motif can be further functionalized through various metal-catalyzed cross-coupling reactions.

-

Natural Product Synthesis: Conjugated dienes are common fragments in a wide array of natural products with interesting biological activities. The HWE reaction provides a reliable method for their introduction.[3][6]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate (B1237965), forming a phosphonate carbanion.[2]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[2]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkylphosphate salt.[2]

The high (E)-stereoselectivity of the reaction is generally attributed to thermodynamic control, where steric interactions in the transition state leading to the oxaphosphetane intermediate favor an anti-arrangement of the larger substituents, which ultimately results in the formation of the more stable (E)-alkene.[2] For the reaction with this compound, the presence of additives like HMPA can be crucial for achieving high yields and excellent E-selectivity.

Data Presentation: Synthesis of (E)-1,3-Dienes

The following tables summarize the results of the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes.

Table 1: Reaction with Aromatic and Heteroaromatic Aldehydes

| Aldehyde | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | 1-Phenyl-1,3-butadiene | 91 | >99:1 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1,3-butadiene | 89 | >99:1 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1,3-butadiene | 95 | >99:1 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-1,3-butadiene | 85 | >99:1 |

| 2-Naphthaldehyde | 2-(Buta-1,3-dienyl)naphthalene | 93 | >99:1 |

| 2-Furaldehyde | 2-(Buta-1,3-dienyl)furan | 78 | >99:1 |

Table 2: Reaction with Aliphatic Aldehydes

| Aldehyde | Product | Yield (%) | E:Z Ratio |

| Isovaleraldehyde | 6-Methyl-1,3-heptadiene | 82 | >99:1 |

| Pivalaldehyde | 5,5-Dimethyl-1,3-hexadiene | 88 | >99:1 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1,3-butadiene | 85 | >99:1 |

| Heptanal | 1,3-Decadiene | 75 | >99:1 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite (B83602)

-

Allyl bromide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or Argon source

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add freshly distilled triethyl phosphite (1.0 eq).

-

Add allyl bromide (1.1 eq) to the flask.

-

Heat the reaction mixture to approximately 71 °C and maintain for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess allyl bromide can be removed by distillation. The crude this compound is often of sufficient purity for subsequent reactions, but can be further purified by vacuum distillation.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol is a general method for the synthesis of (E)-1,3-dienes from various aldehydes.

Materials:

-

This compound (1.2 eq)

-

Aldehyde (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Hexamethylphosphoramide (HMPA) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or flame-dried round-bottom flask

-

Syringes

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation:

-

Under an inert atmosphere, add anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound (1.2 eq) to the cooled THF.

-

-

Ylide Formation:

-

Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

Add HMPA (2.0 eq) to the reaction mixture.

-

Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Mandatory Visualizations

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Caption: Experimental Workflow for the HWE Reaction.

Caption: Troubleshooting Workflow for the HWE Reaction.

References

Application Notes and Protocols for Allylation Reactions with Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylphosphonate is a versatile C3 building block in organic synthesis, valued for its role in forming carbon-carbon bonds. While classical "allylation" often implies the addition of an allyl group to a carbonyl to form a homoallylic alcohol, the reaction of α-deprotonated this compound with aldehydes and ketones predominantly proceeds via a Horner-Wadsworth-Emmons (HWE) olefination pathway. This transformation does not yield a homoallylic alcohol but instead provides direct access to valuable 1,3-diene structures, which are key motifs in numerous natural products and pharmaceutical agents.

This document provides detailed protocols for the efficient synthesis of (E)-1,3-dienes from carbonyl compounds using this compound. The methodology is characterized by its operational simplicity, high yields, and excellent stereoselectivity for the E-isomer.[1]

Core Principles and Logical Relationships

The reaction of this compound with carbonyl compounds is a modification of the Horner-Wadsworth-Emmons reaction. The process begins with the deprotonation of the α-carbon of the phosphonate, followed by nucleophilic attack on the carbonyl electrophile, and subsequent elimination of the phosphate (B84403) byproduct to form a new carbon-carbon double bond. The key steps are outlined in the diagram below.

Caption: Overall reaction pathway for the synthesis of 1,3-dienes.

Experimental Protocols

Protocol: Synthesis of (E)-1,3-Dienes via Horner-Wadsworth-Emmons Olefination

This protocol is adapted from the procedure developed by Wang and West for the stereoselective synthesis of terminal (E)-1,3-dienes.[1][2]

Materials:

-

This compound (CH₂=CHCH₂P(O)(OEt)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Hexamethylphosphoramide (HMPA), freshly distilled

-

Aldehyde or Ketone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet is placed under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask via syringe. This compound (1.2 equivalents) is then added. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Carbanion Formation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The resulting mixture is stirred for 30 minutes at this temperature to ensure complete formation of the α-lithiated carbanion.

-

Carbonyl Addition: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

HMPA Addition and Reaction: After stirring for 15 minutes, freshly distilled HMPA (4.0 equivalents) is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure (E)-1,3-diene.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of 1,3-dienes using this compound.

Caption: Step-by-step experimental workflow for the olefination reaction.

Data Presentation

The protocol is effective for a wide range of aldehydes, providing the corresponding (E)-1,3-dienes in good to excellent yields and with high stereoselectivity. The presence of HMPA is reported to be crucial for the success of the reaction.[1]